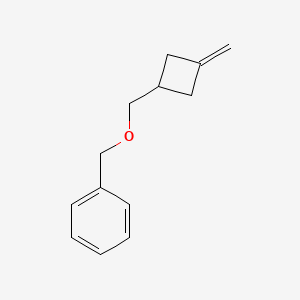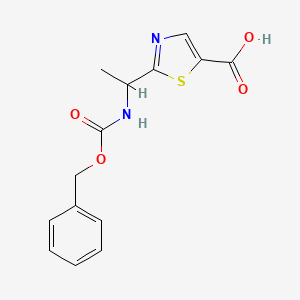
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate
概要
説明
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of pyrrolidine compounds is characterized by a five-membered ring with sp3 hybridization . This allows efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are influenced by steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Synthesis and Structural Analysis
- X-ray Powder Diffraction Data : This compound is used as an intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data provided insights into its structural properties, indicating no detectable impurities, which is crucial for its application in medicinal chemistry (Qing Wang et al., 2017).
Applications in Organic Synthesis
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a compound structurally related to Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate, demonstrates utility in phosphine-catalyzed [4 + 2] annulation reactions. This showcases its relevance in synthesizing complex organic structures (Xue-Feng Zhu et al., 2003).
Crystal Structure Determination
- Crystal Structure Analysis : The crystal structure of a related compound, Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined using single-crystal X-ray diffraction. This analysis is essential for understanding the molecular geometry and potential reactivity of these compounds (Hu Yang, 2009).
Synthesis of Complex Molecules
- Asymmetric Synthesis for Medicinal Chemistry : The compound has been used in the asymmetric synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for proteinkinase inhibitors. This demonstrates its utility in the synthesis of biologically active molecules (B. Hao et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYQKKGONMWXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)(C)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142268 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate | |
CAS RN |
1131451-64-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131451-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)

![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)




![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)
![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)



![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
